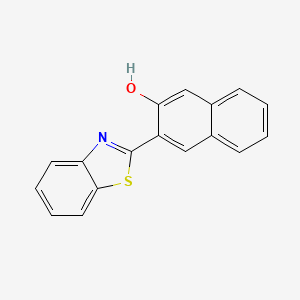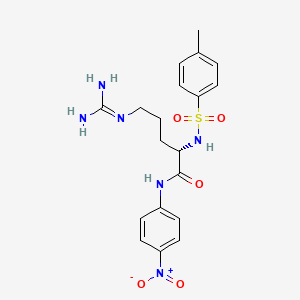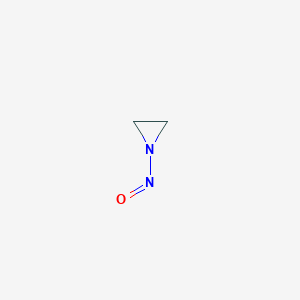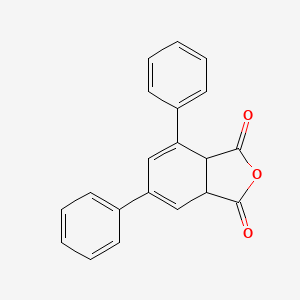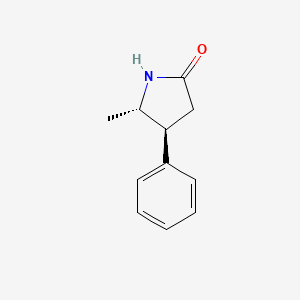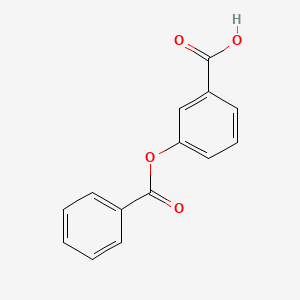![molecular formula C15H20ClFN2O B14684192 1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea CAS No. 33082-88-1](/img/structure/B14684192.png)
1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a urea moiety linked to a cyclohexyl ring substituted with a 4-fluorophenyl group and a 2-chloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea typically involves the reaction of 1-(4-fluorophenyl)cyclohexylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is often maintained at room temperature to moderate heat.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the urea bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate hydrolysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted urea derivatives, while oxidation and reduction can lead to changes in the functional groups present.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone
- 2-Chloroethyl N-(4-fluorophenyl)carbamate
- 1-(2-Chloroethyl)-4-fluorobenzene
Comparison: 1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea is unique due to the presence of both a urea moiety and a cyclohexyl ring, which are not found in the similar compounds listed above. This structural difference imparts distinct chemical reactivity and potential applications. For example, the urea moiety allows for hydrogen bonding interactions, while the cyclohexyl ring provides steric bulk that can influence the compound’s binding properties and reactivity.
Propiedades
Número CAS |
33082-88-1 |
|---|---|
Fórmula molecular |
C15H20ClFN2O |
Peso molecular |
298.78 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea |
InChI |
InChI=1S/C15H20ClFN2O/c16-10-11-18-14(20)19-15(8-2-1-3-9-15)12-4-6-13(17)7-5-12/h4-7H,1-3,8-11H2,(H2,18,19,20) |
Clave InChI |
DUJIXFNDZYBWDP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)F)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


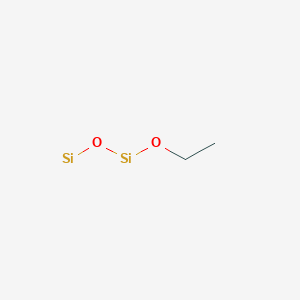

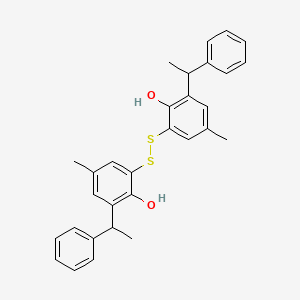
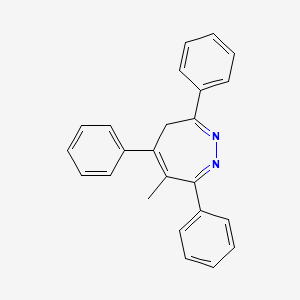
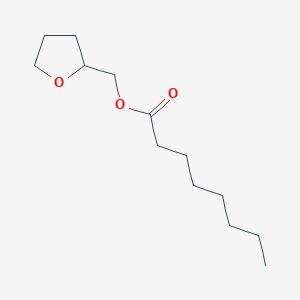
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
